4-Bromo-6-(trifluoromethyl)quinoline
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Overview
Description
4-Bromo-6-(trifluoromethyl)quinoline: is an organic compound with the molecular formula C10H5BrF3N . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)quinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes . These methods ensure consistent quality and yield of the compound. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: For oxidation reactions.
Major Products Formed:
Substituted Quinoline Derivatives: Formed through substitution reactions.
Biaryl Compounds: Resulting from cross-coupling reactions.
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research, including:
Chemistry:
Intermediate in Organic Synthesis: Used to synthesize various complex molecules and pharmaceuticals.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine:
Industry:
Material Science: Employed in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Comparison: 4-Bromo-6-(trifluoromethyl)quinoline is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-2-1-6(5-7(8)9)10(12,13)14/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNZIUQSTWFKRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596501 |
Source
|
Record name | 4-Bromo-6-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-32-1 |
Source
|
Record name | 4-Bromo-6-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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